![molecular formula C8H10O4PS- B14273278 O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate CAS No. 134981-45-6](/img/structure/B14273278.png)
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and a phenyl group substituted with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate typically involves the reaction of 2-(hydroxymethyl)phenol with a suitable phosphorothioate reagent. One common method is the reaction of 2-(hydroxymethyl)phenol with O-methyl phosphorothiochloridate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form a phosphorothioate oxide.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate involves its interaction with molecular targets through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphate: Similar structure but with an oxygen atom instead of sulfur.
O-[2-(Hydroxymethyl)phenyl] O-ethyl phosphorothioate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate is unique due to the presence of the phosphorothioate group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom in the phosphorothioate group can engage in different types of interactions and reactions, making this compound valuable for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
134981-45-6 |
|---|---|
Molekularformel |
C8H10O4PS- |
Molekulargewicht |
233.20 g/mol |
IUPAC-Name |
[2-[methoxy(oxido)phosphinothioyl]oxyphenyl]methanol |
InChI |
InChI=1S/C8H11O4PS/c1-11-13(10,14)12-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3,(H,10,14)/p-1 |
InChI-Schlüssel |
VGNUHPOPKVSVSD-UHFFFAOYSA-M |
Kanonische SMILES |
COP(=S)([O-])OC1=CC=CC=C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



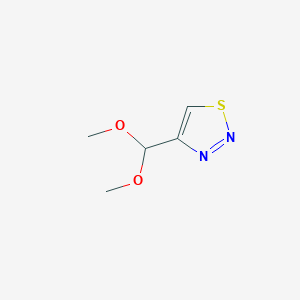
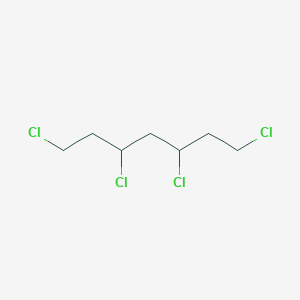
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
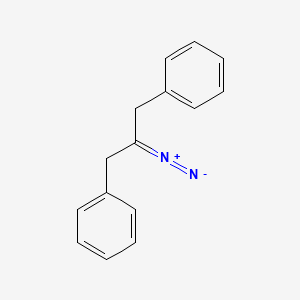

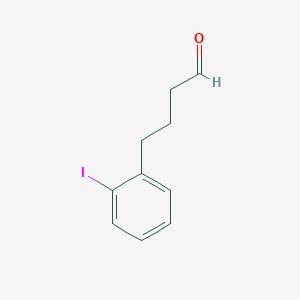
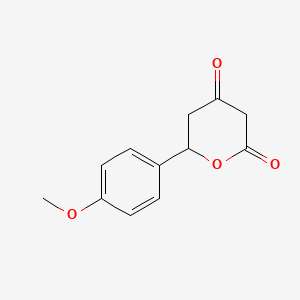
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)

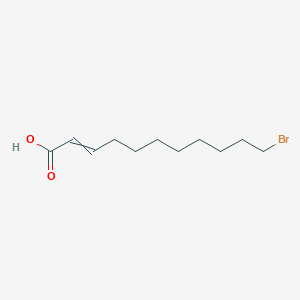
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
